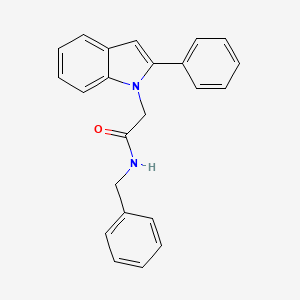

1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with a phenyl group and a phenylmethyl group, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1H-Indol-1-acetamid, 2-Phenyl-N-(Phenylmethyl)- umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Azobisisobutyronitril (AIBN) als Radikalinitiator, Hypophosphorsäure (H₃PO₂) als Reduktionsmittel und Triethylamin (Et₃N) unter Rückfluss in 1-Propanol . Dieses Verfahren liefert das gewünschte Indolderivat in mittleren bis guten Ausbeuten.

Industrielle Herstellungsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1H-Indol-1-acetamid, 2-Phenyl-N-(Phenylmethyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden.

Substitution: Elektrophile Substitutionsreaktionen sind aufgrund der elektronenreichen Natur des Indolrings häufig. Reagenzien wie Halogene (Cl₂, Br₂) oder Nitrierungsmittel (HNO₃) können verwendet werden.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO₄ in saurem oder neutralem Medium.

Reduktion: LiAlH₄ in trockenem Ether oder NaBH₄ in Methanol.

Substitution: Halogene in Gegenwart eines Lewis-Säure-Katalysators (z. B. AlCl₃).

Hauptprodukte: Die gebildeten Hauptprodukte hängen von der Art der Reaktion ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen typischerweise zu halogenierten oder nitrierten Indolderivaten.

Wissenschaftliche Forschungsanwendungen

1H-Indol-1-acetamid, 2-Phenyl-N-(Phenylmethyl)- hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Indolderivate.

Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, da es mit mehreren biologischen Zielstrukturen interagieren kann.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1H-Indol-1-acetamid, 2-Phenyl-N-(Phenylmethyl)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Indol-Kern kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Kinasen hemmen oder mit DNA interagieren, was zu Veränderungen in zellulären Prozessen führt . Die genauen Signalwege hängen vom jeweiligen biologischen Kontext und der Art der Substituenten am Indolring ab.

Ähnliche Verbindungen:

- 1H-Indol-2-carbonsäure

- 1H-Indol-3-essigsäure

- 2-Phenylindol

Vergleich: Im Vergleich zu anderen Indolderivaten ist 1H-Indol-1-acetamid, 2-Phenyl-N-(Phenylmethyl)- aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. So ist 1H-Indol-3-essigsäure ein bekanntes Pflanzenhormon, während 1H-Indol-1-acetamid, 2-Phenyl-N-(Phenylmethyl)- eher für sein potenzielles therapeutisches Anwendungsspektrum untersucht wird .

Wirkmechanismus

The mechanism of action of 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring.

Vergleich Mit ähnlichen Verbindungen

- 1H-Indole-2-carboxylic acid

- 1H-Indole-3-acetic acid

- 2-Phenylindole

Comparison: Compared to other indole derivatives, 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, while 1H-Indole-3-acetic acid is a well-known plant hormone, 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is more commonly studied for its potential therapeutic applications .

Eigenschaften

CAS-Nummer |

163629-14-9 |

|---|---|

Molekularformel |

C23H20N2O |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

N-benzyl-2-(2-phenylindol-1-yl)acetamide |

InChI |

InChI=1S/C23H20N2O/c26-23(24-16-18-9-3-1-4-10-18)17-25-21-14-8-7-13-20(21)15-22(25)19-11-5-2-6-12-19/h1-15H,16-17H2,(H,24,26) |

InChI-Schlüssel |

MMNKDBFQOKPIFP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azd 9821 [who-DD]](/img/structure/B12706430.png)

![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)